molecular formula C15H18O4 B8539865 (2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)-methanol CAS No. 845276-38-2

(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)-methanol

Cat. No. B8539865
M. Wt: 262.30 g/mol
InChI Key: PGNVWUKZOFCMFC-UHFFFAOYSA-N
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Patent
US07893262B2

Procedure details

Methyl ester 2 (2 g, 6.2 mmol) was dissolved in 30 ml tetrahydrofurane and 2.7 ml of a 3.5-M solution of Red-Al (9.4 mmol) was added. The mixture was stirred at 40° C. for 3 hours. The solution was diluted with 100 ml of TBME and slowly quenched by addition of 50 ml of a 30% potassium-tartrate solution. The layers were separated and the organic solution was washed with brine (2 times 30 ml), dried over magnesium sulfate and concentrated. The pure alcohol 4 (1.34 g, 5.1 mmol) was obtained as a white-yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
3.5-M solution
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
9.4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6]2[CH:7]=[CH:8][CH:9]([CH:19]3[CH2:21][CH2:20]3)[O:10][C:11]=2[C:12]([O:17][CH3:18])=[C:13]([O:15][CH3:16])[CH:14]=1)=O.COCCO[AlH2-]OCCOC.[Na+]>O1CCCC1.CC(OC)(C)C>[CH:19]1([CH:9]2[CH:8]=[CH:7][C:6]3[C:11](=[C:12]([O:17][CH3:18])[C:13]([O:15][CH3:16])=[CH:14][C:5]=3[CH2:3][OH:2])[O:10]2)[CH2:20][CH2:21]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C=1C=2C=CC(OC2C(=C(C1)OC)OC)C1CC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
3.5-M solution
Quantity
2.7 mL
Type
reactant
Smiles
Name
Quantity
9.4 mmol
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly quenched by addition of 50 ml of a 30% potassium-tartrate solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic solution was washed with brine (2 times 30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)C1OC2=C(C(=CC(=C2C=C1)CO)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.1 mmol
AMOUNT: MASS 1.34 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.